molecular formula C11H12ClNO4 B2771703 3-Isobutoxy-4-nitrobenzoyl chloride CAS No. 1698052-94-6

3-Isobutoxy-4-nitrobenzoyl chloride

Cat. No.: B2771703
CAS No.: 1698052-94-6
M. Wt: 257.67
InChI Key: UWRXNGSZRPZNKM-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-nitrobenzoyl chloride is an organic compound with the molecular formula C11H12ClNO4. It is a derivative of benzoyl chloride, where the benzene ring is substituted with an isobutoxy group at the 3-position and a nitro group at the 4-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutoxy-4-nitrobenzoyl chloride typically involves the reaction of 3-isobutoxy-4-nitrobenzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The reaction can be represented as follows:

3-Isobutoxy-4-nitrobenzoic acid+SOCl23-Isobutoxy-4-nitrobenzoyl chloride+SO2+HCl\text{3-Isobutoxy-4-nitrobenzoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 3-Isobutoxy-4-nitrobenzoic acid+SOCl2​→3-Isobutoxy-4-nitrobenzoyl chloride+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Isobutoxy-4-nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Oxidation: The isobutoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for the hydrogenation of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Amines: Formed by the reduction of the nitro group.

    Aldehydes and Carboxylic Acids: Formed by the oxidation of the isobutoxy group.

Scientific Research Applications

3-Isobutoxy-4-nitrobenzoyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl chloride: Lacks the isobutoxy group, making it less hydrophobic.

    3-Isobutoxybenzoyl chloride: Lacks the nitro group, resulting in different reactivity and applications.

    4-Isobutoxy-3-nitrobenzoyl chloride: Positional isomer with different physical and chemical properties.

Uniqueness

3-Isobutoxy-4-nitrobenzoyl chloride is unique due to the presence of both the isobutoxy and nitro groups, which impart distinct reactivity and properties. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications in scientific research.

Properties

IUPAC Name

3-(2-methylpropoxy)-4-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-7(2)6-17-10-5-8(11(12)14)3-4-9(10)13(15)16/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRXNGSZRPZNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)C(=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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